N-Chloro-N-cyclohexylbenzenesulfonamide
Overview
Description
N-Chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C12H16ClNO2S and a molecular weight of 273.78 g/mol . It is a chlorinated derivative of benzenesulfonamide, where a chlorine atom is attached to the nitrogen atom of the sulfonamide group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-cyclohexylbenzenesulfonamide can be synthesized through the chlorination of N-cyclohexylbenzenesulfonamide. The chlorination process typically involves the use of chlorinating agents such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent sulfonamide or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while substitution reactions can produce a variety of substituted sulfonamides .
Scientific Research Applications
N-Chloro-N-cyclohexylbenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Chloro-N-cyclohexylbenzenesulfonamide involves the reactivity of the N-chloro group. The chlorine atom attached to the nitrogen is highly reactive and can participate in various chemical reactions. This reactivity is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic . The compound can act as a source of chlorine in chlorination reactions, transferring the chlorine atom to other substrates .
Comparison with Similar Compounds
Similar Compounds
N-Chlorosuccinimide: Another chlorinating reagent used in organic synthesis.
N-Bromosuccinimide: A brominating reagent with similar reactivity to N-Chlorosuccinimide.
Chloramine-T: A chlorinating agent used in various chemical reactions.
Uniqueness
N-Chloro-N-cyclohexylbenzenesulfonamide is unique due to its specific structure, which combines the properties of a sulfonamide with the reactivity of a chlorinating agent. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
N-chloro-N-cyclohexylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOAAWFMJRINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601578 | |
Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-66-3 | |
Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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